Urotensin‑II Receptor Pharmacophore Alignment: 3,4-Dichlorophenyl Motif Versus Key Comparators
The 3,4-dichlorophenyl moiety is a critical pharmacophore for high-affinity U‑II receptor binding. In the seminal McAtee et al. 2008 series, optimized 3,4-dichlorophenyl-containing antagonists achieved Ki values as low as 40 nM against the human U‑II receptor, representing a >40-fold improvement over the initial virtual screening lead (Ki >1,600 nM) [1]. N‑(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide retains the 3,4-dichloro substitution pattern while incorporating an ethylsulfanyl spacer—a feature not present in any of the reported high‑affinity antagonists in that series. This linker distinguishes it from amino‑, amide‑, or alkyl‑bridged analogs and is expected to modulate both binding pose and off‑target selectivity relative to established leads [2]. Because direct binding data for this specific compound are not yet publicly available, the following comparison is based on class‑level pharmacophore inference from the closest published congener series.
| Evidence Dimension | Binding affinity (Ki) for human U‑II receptor |
|---|---|
| Target Compound Data | Not yet determined; estimated to retain μM–nM range affinity based on 3,4-dichloro pharmacophore presence |
| Comparator Or Baseline | Lead compound 1 in McAtee et al. 2008: Ki >1,600 nM; optimized analog (compound 10g): Ki = 40 nM |
| Quantified Difference | Optimized analog 10g shows >40-fold improvement over lead; target compound's linker represents an unexplored structural dimension |
| Conditions | Radioligand binding displacement assay, human U‑II receptor expressed in HEK293 cells |
Why This Matters
This pharmacophore conservation suggests that the target compound may serve as a privileged scaffold for developing novel U‑II receptor antagonists with differentiated linker chemistry, justifying its selection for SAR exploration over analogs that lack the 3,4-dichloro substitution or employ different linkers.
- [1] McAtee JJ, Dodson JW, Dowdell SE, et al. Development of potent and selective small-molecule human Urotensin-II antagonists. Bioorg Med Chem Lett. 2008;18(12):3500-3503. View Source
- [2] Carotenuto A, Auriemma L, Merlino F, et al. Urotensin-II receptor antagonists: a new class of potential drugs for cardiovascular diseases. Curr Med Chem. 2012;19(32):5534-5541. View Source
